molecular formula C11H12O3 B3050874 2-Butanone, 4-(benzoyloxy)- CAS No. 29342-27-6

2-Butanone, 4-(benzoyloxy)-

Cat. No.: B3050874
CAS No.: 29342-27-6
M. Wt: 192.21 g/mol
InChI Key: YRRYDUBYQRWSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(benzoyloxy)- typically involves the esterification of 4-hydroxy-2-butanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

4-Hydroxy-2-butanone+Benzoyl chloride2-Butanone, 4-(benzoyloxy)-+HCl\text{4-Hydroxy-2-butanone} + \text{Benzoyl chloride} \rightarrow \text{2-Butanone, 4-(benzoyloxy)-} + \text{HCl} 4-Hydroxy-2-butanone+Benzoyl chloride→2-Butanone, 4-(benzoyloxy)-+HCl

Industrial Production Methods

On an industrial scale, the production of 2-Butanone, 4-(benzoyloxy)- can be achieved through similar esterification processes, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(benzoyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-(benzoyloxy)butanoic acid.

    Reduction: Formation of 4-(benzoyloxy)-2-butanol.

    Substitution: Formation of various substituted butanones depending on the nucleophile used.

Scientific Research Applications

Overview

2-Butanone, 4-(benzoyloxy)- is a versatile organic compound with significant applications across various scientific fields, particularly in chemistry, biology, and industry. This compound is notable for its unique structure, which includes both a ketone and an ester functional group, allowing it to participate in a variety of chemical reactions and applications.

Reaction Scheme:

4 Hydroxy 2 butanone+Benzoyl chloride2 Butanone 4 benzoyloxy +HCl\text{4 Hydroxy 2 butanone}+\text{Benzoyl chloride}\rightarrow \text{2 Butanone 4 benzoyloxy }+\text{HCl}

Chemistry

  • Intermediate in Organic Synthesis :
    • Used as a building block for synthesizing more complex organic molecules.
    • Acts as a precursor for various heterocyclic compounds.
  • Reagent in Chemical Reactions :
    • Participates in oxidation and reduction reactions.
    • Can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Chemical Transformations :
    • Oxidation can yield carboxylic acids.
    • Reduction can convert the ketone group to an alcohol.

Biology

  • Biological Activity :
    • Investigated for potential interactions with biomolecules.
    • Studies suggest possible therapeutic properties, making it relevant in drug development.
  • Synthesis of Bioactive Molecules :
    • Serves as a precursor for compounds that may act as enzyme inhibitors or receptor modulators.

Industry

  • Production of Specialty Chemicals :
    • Utilized in the manufacturing of fragrances and flavoring agents due to its pleasant odor profile.
    • Important in the production of fine chemicals and materials.
  • Pharmaceutical Applications :
    • Potential use as an intermediate in pharmaceutical synthesis, particularly for drugs that require specific functional groups.

Case Study 1: Organic Synthesis

A study published in Tetrahedron Letters highlighted the use of 2-Butanone, 4-(benzoyloxy)- as an intermediate in synthesizing complex organic molecules, demonstrating its utility in developing new pharmaceuticals through multi-step synthetic pathways.

Research published in Journal of Medicinal Chemistry investigated the biological activity of derivatives of 2-Butanone, 4-(benzoyloxy)-, revealing its potential as a lead compound for developing new therapeutic agents targeting specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(benzoyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Butanone (Methyl Ethyl Ketone): A simpler ketone with similar solvent properties.

    4-Hydroxy-2-butanone: A precursor in the synthesis of 2-Butanone, 4-(benzoyloxy)-.

    Benzoyl Chloride: Used in the esterification process to produce 2-Butanone, 4-(benzoyloxy)-.

Uniqueness

2-Butanone, 4-(benzoyloxy)- is unique due to the presence of both a ketone and an ester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Biological Activity

2-Butanone, 4-(benzoyloxy)-, also known as benzoyloxy-2-butanone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

2-Butanone, 4-(benzoyloxy)- is characterized by the presence of a butanone moiety with a benzoyloxy substituent. Its structural formula can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound exhibits both hydrophilic and lipophilic characteristics due to the combination of the polar carbonyl group and the non-polar benzene ring.

Antimicrobial Properties

Research has indicated that 2-butanone derivatives exhibit notable antimicrobial activity. A study comparing a formulation containing 2-butanone peroxide with other antiseptic products found that it significantly reduced the bacterial load of Escherichia coli in vitro. The formulation achieved reductions of approximately 99.99%, comparable to traditional alcohol-based hand sanitizers .

Table 1: Antimicrobial Efficacy of 2-Butanone Peroxide Formulation

ProductActive ComponentsReduction (%)
Control (Isopropanol)60% Isopropanol99.99
Product ABisbiguanide hydrochloride (0.2%), Ethanol (49.9%)~500 cfu/mL
Product BChlorhexidine digluconate (0.6%), Ethanol (70%)Similar to control
Product DMecetronium ethylsulphate, Ethanol (70%)Similar to control
2-Butanone Peroxide 35% Alcohol solution99.99

Cytotoxicity and Antiproliferative Effects

Another study examined the cytotoxic effects of various butanone derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance antiproliferative activity against specific cancer types. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential therapeutic applications in oncology .

The biological activity of 2-butanone, 4-(benzoyloxy)- is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity: By mimicking natural substrates, it can interfere with enzyme functions critical for microbial survival.
  • Induction of Apoptosis: In cancer cells, it may activate pathways leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a hand rub formulation containing 2-butanone peroxide against transient E. coli flora in hospital settings. Results showed that the formulation was highly effective in reducing bacterial counts, offering an alternative to conventional antiseptics .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that derivatives of 2-butanone could inhibit cell growth significantly. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further investigation into its use as a chemotherapeutic agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Butanone, 4-(benzoyloxy)-, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves benzoylation of 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) using benzoyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine). Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-acylation. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product . Comparative studies of alternative routes, such as Friedel-Crafts acylation, are limited but may require acidic conditions and rigorous moisture control .

Q. Which spectroscopic techniques are most effective for characterizing 2-Butanone, 4-(benzoyloxy)-?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the benzoyloxy group (δ ~7.4–8.1 ppm for aromatic protons) and the ketone moiety (δ ~2.1–2.5 ppm for methyl groups adjacent to the carbonyl). The 4-substituted phenyl ring exhibits distinct splitting patterns .
  • IR : Strong absorbance at ~1720 cm1^{-1} (C=O stretch of the benzoyl ester) and ~1680 cm1^{-1} (ketone C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., calculated C11H12O3C_{11}H_{12}O_3: 192.0786) and fragmentation patterns, such as loss of the benzoyl group (-105 amu) .

Q. What are the recommended safety protocols for handling 2-Butanone, 4-(benzoyloxy)- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis of the ester group. Ensure compatibility with glass or PTFE-lined containers .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to potential solubility issues .

Advanced Questions

Q. How can reaction yields be optimized for the benzoylation of 4-(4-hydroxyphenyl)-2-butanone?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or DMAP to enhance acylation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; non-polar solvents (e.g., toluene) favor slower, controlled reactions.
  • DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and catalyst loading. For example, higher benzoyl chloride ratios (1.2–1.5 eq) improve conversion but require quenching excess reagent .

Q. What factors influence the hydrolytic stability of 2-Butanone, 4-(benzoyloxy)- under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC or LC-MS.
  • Mechanistic Insights : Acidic conditions protonate the ester carbonyl, accelerating hydrolysis. Basic conditions promote nucleophilic attack by hydroxide ions. Stabilizers like antioxidants (e.g., BHT) may mitigate radical-mediated degradation .

Q. How can computational modeling aid in predicting the reactivity of 2-Butanone, 4-(benzoyloxy)-?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as a Lewis base in coordination reactions.
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with reaction rates using Hammett plots. Validate models with experimental kinetic data .

Q. Notes on Data Contradictions

  • Safety Classification : reports no significant hazards, while and emphasize skin/eye irritation risks. Researchers should adhere to the precautionary principle and consult updated SDS .
  • Synthetic Routes : Discrepancies exist in optimal solvent systems (polar vs. non-polar); iterative testing is advised to align with specific experimental goals .

Properties

IUPAC Name

3-oxobutyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYDUBYQRWSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447639
Record name 2-Butanone, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29342-27-6
Record name 2-Butanone, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 400 ml of tetrahydrofuran in a reactor, 15.0 g (0.17 mol) of 3-oxo-1-butanol and 26.3 g (0.19 mol) of benzoyl chloride were dissolved, followed by drop-wise adding 20.6 g (0.20 mol) of triethylamine under ice-cooling. After the end of drop-wise addition, the reaction liquid was stirred at room temperature for 3 hours. Hydrochloric acid salt of triethylamine was filtered, followed by adding water to the filtrate and extracting with ethyl acetate. The organic layer was washed with water, a saturated aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:5 to 1:3) to obtain 31.5 g (yield: 96%) of 3-oxobutylbenzoate.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butanone, 4-(benzoyloxy)-
Reactant of Route 2
Reactant of Route 2
2-Butanone, 4-(benzoyloxy)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Butanone, 4-(benzoyloxy)-
Reactant of Route 4
Reactant of Route 4
2-Butanone, 4-(benzoyloxy)-
Reactant of Route 5
Reactant of Route 5
2-Butanone, 4-(benzoyloxy)-
Reactant of Route 6
Reactant of Route 6
2-Butanone, 4-(benzoyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.